molecular formula C19H21NO3 B1324849 4'-Methoxy-3-morpholinomethyl benzophenone CAS No. 898765-09-8

4'-Methoxy-3-morpholinomethyl benzophenone

Cat. No.: B1324849
CAS No.: 898765-09-8
M. Wt: 311.4 g/mol
InChI Key: JFCBYGUIXIGDTF-UHFFFAOYSA-N
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Description

4’-Methoxy-3-morpholinomethyl benzophenone is a chemical compound that belongs to the benzophenone family. It has the molecular formula C19H21NO3 and a molecular weight of 311.4 g/mol. This compound is characterized by the presence of a methoxy group at the 4’ position and a morpholinomethyl group at the 3 position on the benzophenone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-morpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 4’-Methoxy-3-morpholinomethyl benzophenone involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4’-Hydroxy-3-morpholinomethyl benzophenone.

    Reduction: 4’-Methoxy-3-morpholinomethyl benzohydrol.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methoxy-3-morpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of UV-curable coatings and inks.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates free radicals that can initiate polymerization reactions. The morpholinomethyl group enhances its solubility and reactivity in various solvents, making it a versatile photoinitiator.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the morpholinomethyl group, making it less soluble and reactive in certain applications.

    3-Methoxy-3’-morpholinomethyl benzophenone: Similar structure but with the methoxy group at the 3 position, affecting its photophysical properties.

    2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, making it more hydrophilic and suitable for different applications.

Uniqueness

4’-Methoxy-3-morpholinomethyl benzophenone is unique due to the presence of both the methoxy and morpholinomethyl groups, which enhance its solubility, reactivity, and photoinitiating properties. This makes it particularly useful in applications requiring efficient UV absorption and radical generation .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCBYGUIXIGDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643071
Record name (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-09-8
Record name (4-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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